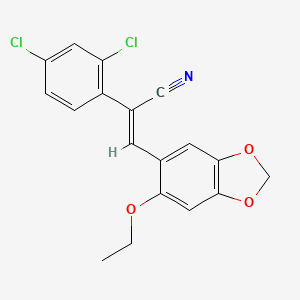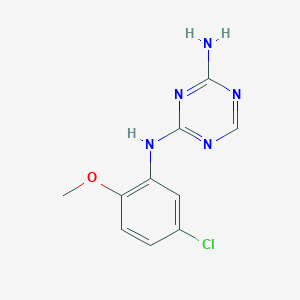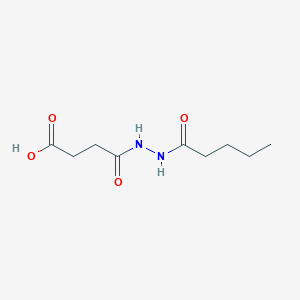
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
描述
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, neuroscience, and drug discovery.
作用机制
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been shown to improve insulin sensitivity and lipid metabolism in animal models of metabolic disease.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for specific biological pathways. However, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also has limitations, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the use of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the pharmacokinetics and toxicity of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in vivo, which will be essential for its potential use in human clinical trials.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been widely used in scientific research for its ability to selectively target specific biological pathways. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been used to study the effects of oxidative stress on neuronal function and the role of the endocannabinoid system in pain perception. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been used in drug discovery as a potential lead compound for the development of novel therapeutics.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)9-10-17-16(18)8-6-13-5-7-14(19-3)15(11-13)20-4/h5-8,11-12H,9-10H2,1-4H3,(H,17,18)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDZNIRVSCVLI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)
![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)

![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)
![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
